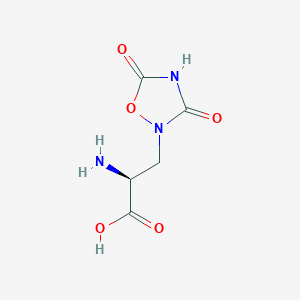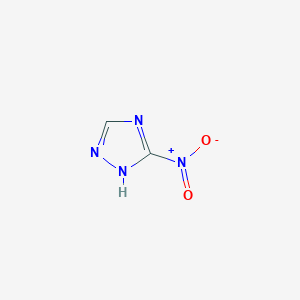
Quisqualic acid
Übersicht
Beschreibung
Quisqualic acid is an agonist at two subsets of excitatory amino acid receptors, ionotropic receptors that directly control membrane channels and metabotropic receptors that indirectly mediate calcium mobilization from intracellular stores . It is obtained from the seeds and fruit of Quisqualis chinensis .
Synthesis Analysis
The compounds such as methyl 2-(tert-butoxycarbonyl)-4-(3,5-dioxo-4-phenyl-1,2,4-oxadiazolidin-2-yl)butanoate and 2-amino-4-(3,5-dioxo-4-phenyl-1,2,4-oxadiazolidin-2-yl)butanoic acid, higher homologues of quisqualic acid, have been synthesized via N-alkylation reaction of 4-phenyl-1,2,4-oxadiazolidine-3,5-dione .Molecular Structure Analysis
Quisqualic acid belongs to the class of organic compounds known as l-alpha-amino acids. These are alpha amino acids which have the L-configuration of the alpha-carbon atom .Chemical Reactions Analysis
Quisqualic acid is known to be involved in reactions such as the determination of quisqualic acid in traditional Chinese medicine Quisqualis fructus by pre-column derivatization with 2-nitrobenzenesulfonyl chloride and HPLC .Physical And Chemical Properties Analysis
Quisqualic acid has a molecular formula of C5H7N3O5, an average mass of 189.126 Da, and a mono-isotopic mass of 189.038574 Da .Wissenschaftliche Forschungsanwendungen
Neuroscience Research Tool
Quisqualic acid is used in neuroscience to selectively destroy neurons in the brain or spinal cord . It causes excitotoxicity, which is the pathological process by which nerve cells are damaged and killed by excessive stimulation by neurotransmitters .
Study of Neurodegenerative Disorders
Quisqualic acid has potential to protect against neurodegenerative disorders, such as Alzheimer’s, Parkinson’s, and Huntington’s . It is used in research to understand these diseases better and develop potential treatments .
Anti-inflammatory Research
Quisqualic acid has been studied for its use as an anti-inflammatory . It could potentially be used to treat conditions characterized by inflammation .
Improving Brain-cell Communication
Quisqualic acid has the ability to improve brain-cell communication . This property makes it a valuable tool in neuroscience research, particularly in studies related to learning and memory .
In Vitro Oocyte Maturation
Quisqualic acid has been used in research related to in vitro oocyte maturation . It is used to study embryonic development in pigs .
Insecticide
Quisqualic acid occurs naturally in the seeds of Quisqualis species and is responsible for causing rigid paralysis of the Japanese beetle . It is thought to mimic L-glutamic acid, which is a neurotransmitter in the insect neuromuscular junction .
Study of Excitatory Amino Acid (EAA)
Quisqualic acid is an excitatory amino acid (EAA) and a potent agonist of metabotropic glutamate receptors . It is used in research to study the “Quis effect”, where activation of these receptors may cause a long-lasting sensitization of neurons to depolarization .
Wirkmechanismus
Target of Action
Quisqualic acid is an agonist at two subsets of excitatory amino acid receptors . These include ionotropic receptors that directly control membrane channels, and metabotropic receptors that indirectly mediate calcium mobilization from intracellular stores . The primary targets of Quisqualic acid are the Glutamate receptor 2 and the Glutamate receptor ionotropic, kainate 2 .
Mode of Action
Quisqualic acid interacts with its targets by mimicking the neurotransmitter L-glutamic acid . This interaction results in the activation of the receptors, leading to the control of membrane channels in the case of ionotropic receptors, and the mobilization of calcium from intracellular stores in the case of metabotropic receptors .
Biochemical Pathways
The activation of these receptors by Quisqualic acid can cause a long-lasting sensitization of neurons to depolarization, a phenomenon known as the “Quis effect” . This suggests that Quisqualic acid may play a role in modulating neuronal excitability and synaptic plasticity.
Pharmacokinetics
It is thought to be metabolized in the liver by oxidative metabolism carried out by cytochrome p450 enzymes and glutathione s-transferase .
Result of Action
The result of Quisqualic acid’s action is the induction of excitotoxicity . It is used in neuroscience to selectively destroy neurons in the brain or spinal cord . This makes it a valuable tool for studying the nervous system and for developing treatments for neurological disorders.
Action Environment
The action of Quisqualic acid can be influenced by various environmental factors. For instance, the compound is naturally obtained from the seeds and fruit of Quisqualis chinensis , suggesting that its production and availability may be affected by factors such as plant growth conditions and harvesting practices. Furthermore, the efficacy and stability of Quisqualic acid could potentially be influenced by factors such as temperature, pH, and the presence of other substances in the environment.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S)-2-amino-3-(3,5-dioxo-1,2,4-oxadiazolidin-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O5/c6-2(3(9)10)1-8-4(11)7-5(12)13-8/h2H,1,6H2,(H,9,10)(H,7,11,12)/t2-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNFTDCKZKHJSW-REOHCLBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)N1C(=O)NC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)N1C(=O)NC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20896927 | |
| Record name | Quisqualic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20896927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quisqualic acid | |
CAS RN |
52809-07-1 | |
| Record name | Quisqualic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52809-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quisqualic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052809071 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quisqualic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02999 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Quisqualic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20896927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-amino-3-(3,5-dioxo-1,2,4-oxadiazolidin-2-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | QUISQUALIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8OC22C1B99 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![[2-Ethoxy-3-(octadecanoylamino)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13804.png)

